Home > Products > Screening Compounds P11366 > 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid - 933753-84-5

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid

Catalog Number: EVT-1793219
CAS Number: 933753-84-5
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-ƒ]quinoxaline-8-carboxylic acid

  • Compound Description: This compound is a hexahydropyrido[2,3-f]quinoxaline derivative synthesized and tested for its antibacterial activity. [] It exhibited good to excellent antibacterial activities against E. coli and S. aureus. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound is a tetrahydroisoquinoline derivative synthesized using the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. [] It represents a key intermediate in the synthesis of various biologically active compounds. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid. [] The variation lies in the position of the carboxylic acid group and the presence of methoxy substituents, emphasizing the diversity achievable within this class of compounds.

α,β-Dimethylphenylalanine

  • Compound Description: All four diastereoisomers of α,β-dimethylphenylalanine were synthesized as potential building blocks for the topographical design of peptides. []
  • Relevance: α,β-Dimethylphenylalanine is a constrained analog of phenylalanine, just as 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is a constrained analog of phenylalanine. [] These compounds highlight the importance of exploring constrained analogs for controlling peptide conformation and biological activity.

α,β-Dimethyl-1,2,3,4,-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound represents a series of diastereoisomers synthesized for their potential in peptide design due to their conformational restrictions. [] Molecular mechanics calculations suggest specific side-chain conformations are stabilized in these compounds. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid, with variations in the position of the carboxylic acid group and the presence of dimethyl substitutions. [] This highlights the impact of subtle structural changes on conformational preferences and potential applications in peptide design.

3,4-Methano-1,2,3, 4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound is a doubly constrained, non-proteinogenic amino acid derivative synthesized via cyclocondensation and cyclopropanation reactions. [] Its rotational isomerism was studied using NMR techniques. []
  • Relevance: Similar to 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid, this compound represents a constrained analog. [] The additional cyclopropane ring introduces further rigidity, demonstrating the potential for creating highly constrained building blocks for peptide modifications.

2-(3-mercaptopropionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound and its derivatives were synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. [, ] The (3S, 2S) isomer exhibited the most potent inhibitory activity. []
  • Relevance: This compound shares the core tetrahydroisoquinoline scaffold with 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid. [] The presence of a mercaptopropionyl substituent at the 2-position is crucial for its ACE inhibitory activity. []

Carboxyethylcarbamoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: Derivatives of this compound were synthesized and evaluated for their ACE inhibitory activities and antihypertensive effects. [, ] N-ethylcarbamoyl analogs with hydrophobic substituents showed potent in vitro ACE inhibitory activities. []
  • Relevance: These compounds, like 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid, are based on the tetrahydroisoquinoline scaffold. [, ] The presence of the carboxyethylcarbamoyl group at the 2-position and modifications on this group are essential for their biological activities. [, ]

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound is a tetrahydroisoquinoline derivative found to be endogenous in rat brains, suggesting a potential physiological role. [] It was found to have a transiently increasing effect on the locomotor activity of mice after peripheral injection. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid and highlights the presence of these structures in biological systems. []

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Compound Description: This compound, similar to its 7-hydroxy counterpart, is an endogenous compound found in rat brains. [] It also showed an effect on the locomotor activity of mice. []
  • Relevance: This compound, along with 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid, belongs to the tetrahydroisoquinoline family and underscores the biological relevance of this chemical scaffold. []
Overview

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is a bicyclic compound that belongs to the isoquinoline family, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroisoquinoline core with a carboxylic acid functional group at the 8-position, making it a valuable scaffold for the development of pharmaceuticals. Its structural uniqueness allows it to participate in various chemical reactions and biological interactions.

Source

This compound can be synthesized through various methods, which are explored in detail in the synthesis analysis section. It has been studied for its potential applications in drug development, particularly in the synthesis of biologically active molecules.

Classification

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is classified as an amino acid derivative and a bicyclic heterocycle. It is often explored for its role as an intermediate in organic synthesis and its potential therapeutic properties.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid:

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and selectivity. Advanced techniques like NMR spectroscopy are employed to analyze the products and confirm their structures.

Molecular Structure Analysis

Structure

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid has a bicyclic structure comprising a six-membered ring fused to a five-membered nitrogen-containing ring. The carboxylic acid group at position 8 contributes to its reactivity and solubility properties.

Data

  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight: 167.19 g/mol
  • Structural Features: The compound contains one nitrogen atom in the ring system and one carboxylic acid functional group.
Chemical Reactions Analysis

Reactions

  1. Decarboxylation: The carboxylic acid group can undergo decarboxylation under heat or catalytic conditions to yield various derivatives.
  2. Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  3. Reductive Amination: The nitrogen atom can participate in reductive amination reactions to introduce various substituents on the nitrogen atom.

Technical Details

These reactions typically require specific catalysts or conditions (e.g., temperature control, solvent choice) to ensure high yields and selectivity toward desired products.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is primarily related to its interactions with biological targets such as receptors or enzymes. It may act as an agonist or antagonist depending on the specific biological context.

Process

  1. Binding: The compound binds to specific receptors (e.g., orexin receptors) due to its structural compatibility.
  2. Signal Transduction: Upon binding, it may trigger downstream signaling pathways that influence physiological responses.
  3. Biological Activity: Depending on its target interaction, it may exhibit effects such as modulation of neurotransmitter release or alterations in metabolic pathways.

Data

Research indicates that derivatives of this compound have shown promise in modulating neurotransmitter systems and could be explored further for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon in the carboxylic acid group.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to assess purity and characterize synthesized compounds.

Applications

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid serves as an important building block in medicinal chemistry for synthesizing various bioactive compounds. Its derivatives have been investigated for:

  • Pharmaceutical Development: Potential applications include treatment modalities for neurological disorders due to their interaction with neurotransmitter systems.
  • Synthetic Intermediates: Utilized in the synthesis of more complex molecules including natural product analogs and other therapeutic agents .
Pomeranz–Fritsch–Bobbitt Cyclization for Core Scaffold Construction

The Pomeranz–Fritsch–Bobbitt (PFB) cyclization remains a cornerstone method for constructing the tetrahydroisoquinoline (THIQ) core, particularly for derivatives bearing the C8-carboxylic acid functionality. This sequential methodology involves a telescoped reductive alkylation followed by acid-mediated ring closure. Recent advancements have addressed the historical limitation of this reaction with electron-deficient aromatic systems. When standard HCl catalysis fails for deactivated substrates, perchloric acid (HClO₄) emerges as a uniquely effective cyclization promoter due to its superior electrophilic activation capacity [5].

The regiochemical outcome of PFB cyclization is critically influenced by substituent effects. For meta-substituted precursors (e.g., 3-MeO derivatives), cyclization proceeds efficiently under standard conditions (6M HCl). In contrast, para-substituted analogues (e.g., 4-MeO systems) require optimized conditions to prevent hemiacetal formation or degradation. A systematic acid screen revealed HClO₄’s superiority for these challenging substrates, achieving quantitative conversion where sulfuric acid or trifluoroacetic acid resulted in decomposition or no reaction [5] [8].

Table 1: Acid Screening for PFB Cyclization of Deactivated Systems

Aminoacetal PrecursorAcid Catalyst (Concentration)Conversion (%)Primary Product
4-MeO-substitutedHCl (6M)0%Hemiacetal
4-MeO-substitutedH₂SO₄ (97%)0%Degradation
4-MeO-substitutedTFA0%No reaction
4-MeO-substitutedHClO₄ (70%)>95%7-Substituted THIQ
3-MeO-substitutedHCl (6M)>95%6-Substituted THIQ

Concentration control during the final dehydration step also determines the hydroxyl vs. methoxy identity at C4. Dilute reaction conditions favor the 4-hydroxy-THIQ, while concentrated acidic methanol yields the 4-methoxy analogue—a critical handle for downstream functionalization [5] [8].

Diastereoselective Synthesis via Petasis Reaction and Chiral Auxiliaries

The Petasis borono-Mannich reaction provides a versatile platform for introducing chiral α-substituents adjacent to the future carboxylic acid position. This three-component coupling of glyoxylic acid, organoboronic acids, and chiral aminoacetals enables efficient assembly of advanced precursors with defined stereochemistry. Critically, aminoacetaldehyde dimethyl acetal derivatives serve as bifunctional substrates that participate in the Petasis reaction and subsequently undergo Pomeranz–Fritsch cyclization without isolation [2] [8].

Key stereochemical outcomes are governed by:

  • Aminoacetal Chirality: N-Alkyl aminoacetals derived from chiral pools (e.g., (S)-phenethylamine) transfer asymmetry during Petasis coupling, setting stereocenters that direct subsequent cyclization diastereoselectivity.
  • Organoboronic Acid Electronics: Electron-rich arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) afford higher yields (>90%) in the Petasis step compared to electron-neutral or deficient systems due to enhanced iminium ion formation kinetics.
  • Steric Bias: Ortho-substituted boronic acids exhibit diminished cyclization efficiency but enhanced diastereocontrol through conformational locking [2].

For quaternary stereocenter construction, the Grignard addition/cyclization sequence to ketoamides proves indispensable. Homoveratrylamine-derived ketoamides undergo highly diastereoselective (>20:1 dr) nucleophilic addition with methyl- or phenyl-magnesium bromides. The resulting tertiary alcohols undergo in situ p-toluenesulfonic acid (PTSA)-catalyzed cyclodehydration to afford 1,1-disubstituted THIQs. This method accommodates diverse carbonyl electrophiles—from acetyl and benzoyl groups to ethyl oxalyl and methylsulfonyl units—delivering C1-quaternary centers incompatible with classical Pictet-Spengler approaches [10].

Table 2: Diastereoselectivity in Grignard/PTSA Cyclization

Ketoamide Precursor (R=)Organomagnesium ReagentCyclization Conditionsdr (Major:Minor)
COCH₃CH₃MgBrPTSA (cat.), toluene, 80°C>20:1
COC₆H₅C₆H₅MgBrPTSA (cat.), toluene, 80°C>20:1
COCH₂C₆H₅CH₃MgBrPTSA (cat.), toluene, 80°C18:1
COOC₂H₅C₆H₅CH₂MgBrPTSA (cat.), toluene, 60°C>20:1

Asymmetric Catalysis in Tetrahydroisoquinoline Derivative Synthesis

Catalytic asymmetric methodologies enable efficient access to enantiopure THIQ-8-carboxylic acid precursors. Two dominant strategies have emerged:

Primary Amine-Catalyzed [3+2] Cycloadditions

: Chiral primary amines (e.g., C₂-symmetric diarylprolinol silyl ethers) activate α,β-unsaturated ketones via dienamine formation, rendering the γ-carbon nucleophilic. This undergoes enantioselective addition to C,N-cyclic azomethine imines—THIQ precursors bearing latent carboxylic acid functionality. Optimization revealed O-fluorobenzoic acid (OFBA) as a crucial co-catalyst, enhancing both yield (92%) and enantioselectivity (84% ee) in dichloroethane at room temperature. The reaction tolerates electron-withdrawing (F, Br, CF₃) and donating (OMe, alkyl) groups on the azomethine imine, delivering fused pyrazolidine-THIQ architectures with up to >25:1 dr [7].

Properties

CAS Number

933753-84-5

Product Name

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-3,11H,4-6H2,(H,12,13)

InChI Key

KCNHTUVOMPHFSY-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC=C2C(=O)O

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.